molecular formula C8H5ClINS B13059432 7-Chloro-6-iodo-2-methylbenzo[d]thiazole

7-Chloro-6-iodo-2-methylbenzo[d]thiazole

Cat. No.: B13059432
M. Wt: 309.56 g/mol
InChI Key: CFKVQNKGSCJGEC-UHFFFAOYSA-N
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Description

Overview of Benzothiazole (B30560) Core Structures in Chemical and Biological Research

The benzothiazole (1,3-benzothiazole) is an aromatic heterocyclic compound that serves as a critical building block in medicinal and bioorganic chemistry. acs.orgbenthamscience.com Its bicyclic structure, containing both sulfur and nitrogen heteroatoms, imparts a unique combination of stability and reactivity. thieme-connect.de Benzothiazole and its derivatives are noted for their weak basicity and are typically stable, solid compounds. thieme-connect.de

The true significance of the benzothiazole core lies in its remarkable versatility and the diverse pharmacological activities exhibited by its derivatives. pharmacyjournal.intandfonline.com This scaffold is a key component in molecules developed for a myriad of therapeutic applications. researchgate.net Extensive research has demonstrated that compounds containing the benzothiazole nucleus possess a broad spectrum of biological activities, including:

Antimicrobial and Antifungal benthamscience.commdpi.com

Anticancer researchgate.netnih.gov

Anti-inflammatory tandfonline.com

Anticonvulsant pharmacyjournal.in

Antidiabetic pharmacyjournal.inresearchgate.net

Antitubercular mdpi.com

This wide range of activities has cemented the benzothiazole moiety as a cornerstone in drug discovery and development, encouraging continuous exploration of novel derivatives with enhanced potency and selectivity. tandfonline.comnih.gov

Importance of Halogenation in Modulating Chemical and Biological Properties of Benzothiazoles

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful and widely used strategy in medicinal chemistry to modulate the properties of a lead compound. nih.gov In the context of the benzothiazole scaffold, the addition of halogens such as fluorine, chlorine, bromine, and iodine can profoundly influence the molecule's physicochemical and biological characteristics.

The introduction of a halogen atom can alter a molecule's:

Lipophilicity: Halogens, particularly iodine, can significantly increase the lipophilicity (fat-solubility) of a compound. nih.gov This can affect how the molecule is absorbed, distributed, and metabolized, and its ability to cross cell membranes.

Electronic Effects: Halogens are electronegative and exert an electron-withdrawing effect, which can alter the electron distribution within the benzothiazole ring system. This modification can influence how the molecule interacts with biological targets like enzymes or receptors. nih.gov

Steric Profile: The size of the halogen atom (iodine being the largest) can provide steric bulk, which may promote more selective binding to a target protein or enzyme.

Metabolic Stability: Halogenation at specific positions can block metabolic pathways, increasing the compound's half-life and duration of action.

Halogen Bonding: Heavier halogens like iodine can participate in "halogen bonds," a type of non-covalent interaction where the halogen acts as an electrophilic species. acs.orgdntb.gov.ua This specific type of bonding can contribute to higher binding affinity and selectivity for a biological target.

Structure-activity relationship studies have shown that the position and nature of the halogen substituent are critical. For instance, the presence of a chlorine atom at the 6-position of the benzothiazole ring has been shown to increase bioactivity in certain contexts. nih.gov Similarly, iodinated benzothiazoles have been synthesized as effective amyloid-binding ligands, where the iodine atom's properties were crucial for affinity. nih.gov

HalogenVan der Waals Radius (Å)Electronegativity (Pauling Scale)Key Physicochemical Contributions
Fluorine (F)1.473.98Small size, high electronegativity, can block metabolism.
Chlorine (Cl)1.753.16Increases lipophilicity, moderate electronic effects. nih.gov
Bromine (Br)1.852.96Further increases lipophilicity, capable of halogen bonding.
Iodine (I)1.982.66Large size, highly lipophilic, strong halogen bond donor. nih.gov

Rationale for Focusing on 7-Chloro-6-iodo-2-methylbenzo[d]thiazole within the Benzothiazole Class

While the broader class of halogenated benzothiazoles has received considerable attention, the specific compound This compound presents a unique case for focused study. The rationale for investigating this particular molecule stems from the strategic combination of its structural features, which allows for a nuanced exploration of structure-activity relationships.

The key features of this compound are:

The Proven Benzothiazole Scaffold: It is built upon the well-established benzothiazole core, known for its wide-ranging biological relevance. pharmacyjournal.intandfonline.com

2-Methyl Substitution: The presence of a methyl group at the 2-position is a common feature in many benzothiazole derivatives and can influence the molecule's conformation and interaction with target sites. chemicalbook.com

Distinct Di-halogenation Pattern: The molecule is substituted with two different halogens, chlorine and iodine. This specific combination is of high interest. The chlorine atom at the 7-position and the iodine atom at the 6-position create a unique electronic and steric environment on the benzene (B151609) ring.

Combined Halogen Effects: This substitution pattern allows for the study of the combined effects of a moderately electronegative atom (chlorine) and a large, highly polarizable, and lipophilic atom (iodine). nih.govnih.gov The iodine at position 6, in particular, could facilitate specific halogen bonding interactions while significantly increasing local lipophilicity. nih.govdntb.gov.ua

The synthesis of such a di-halogenated compound is plausible, given the successful preparation of related structures like 7-chloro-6-fluoro-benzothiazoles and various chloro-iodo-benzothiazoles. researchgate.netresearchgate.netsigmaaldrich.comchemicalbook.com Therefore, this compound represents a logical and compelling target for synthesis and evaluation. Its unique substitution pattern provides an opportunity to dissect the individual and synergistic contributions of different halogens at specific positions, thereby advancing the rational design of new benzothiazole derivatives for potential applications in areas where halogenation has proven beneficial, such as in the development of novel anticancer or antimicrobial agents. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClINS

Molecular Weight

309.56 g/mol

IUPAC Name

7-chloro-6-iodo-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5ClINS/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,1H3

InChI Key

CFKVQNKGSCJGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)I)Cl

Origin of Product

United States

Chemical Reactivity and Derivatization of 7 Chloro 6 Iodo 2 Methylbenzo D Thiazole Analogues

Electrophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. The benzothiazole system, being aromatic, can undergo EAS, with the position of substitution being directed by the existing substituents on the benzene (B151609) ring portion. In the case of 7-chloro-6-iodo-2-methylbenzo[d]thiazole, the benzene moiety is substituted with a chloro group at position 7 and an iodo group at position 6. Both halogens are deactivating groups due to their electron-withdrawing inductive effect, yet they are ortho, para-directing due to the electron-donating resonance effect of their lone pairs. The 2-methyl group on the thiazole (B1198619) ring has a mild activating effect on the benzene ring through hyperconjugation.

Directed Halogenation and Nitration

Halogenation: Further halogenation of this compound would introduce another halogen atom onto the benzene ring. The directing effects of the existing substituents would guide the incoming electrophile. The chloro group at C7 directs to its ortho (C6, already substituted) and para (C4) positions. The iodo group at C6 directs to its ortho (C5 and C7, with C7 already substituted) and para (no available para position) positions. The position C4 is para to the chloro group and C5 is ortho to the iodo group. Steric hindrance from the adjacent bulky iodo group might disfavor substitution at C5. Therefore, electrophilic halogenation is most likely to occur at the C4 position.

Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. libretexts.orgrsc.org For this compound, the introduction of a nitro group onto the benzene ring would follow the same directing principles as halogenation. The strongly deactivating nature of the nitro group makes this reaction generally less favorable on an already electron-deficient ring. However, under forcing conditions, nitration would be expected to occur preferentially at the C4 position, which is activated by the para-directing chloro group and is sterically accessible.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Predicted Major Product
Bromination Br₂ / FeBr₃ 4-Bromo-7-chloro-6-iodo-2-methylbenzo[d]thiazole

Acylation and Alkylation of the Benzene Moiety

Friedel-Crafts Acylation: This reaction introduces an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings. Given the presence of two deactivating halogen substituents on the benzene ring of this compound, Friedel-Crafts acylation is expected to be challenging and likely require harsh reaction conditions, if it proceeds at all. If the reaction were to occur, the acyl group would be directed to the C4 position.

Friedel-Crafts Alkylation: Similar to acylation, Friedel-Crafts alkylation involves the reaction of an alkyl halide with a Lewis acid catalyst to generate a carbocation electrophile. This reaction is also typically inhibited by deactivating groups on the aromatic ring. Furthermore, it is prone to carbocation rearrangements and polyalkylation, making it a less controlled method for introducing alkyl groups to this particular substrate.

Nucleophilic Reactivity at the Thiazole Ring Positions

The thiazole portion of the benzothiazole ring system also exhibits distinct reactivity, particularly towards nucleophiles.

Reactions Involving the 2-Substituted Position

The 2-position of the benzothiazole ring is susceptible to nucleophilic attack, especially if a good leaving group is present. However, in this compound, the substituent at the 2-position is a methyl group, which is not a leaving group. The protons of the 2-methyl group are acidic and can be removed by a strong base to generate a carbanion. This nucleophilic carbon can then react with various electrophiles, allowing for the elongation of the side chain at the 2-position. For instance, condensation with aldehydes or ketones can occur after deprotonation.

Theoretical and experimental studies on 2-methylbenzothiazole (B86508) have shown that the methyl group can be a site of reaction, for example, through oxidation to form an aldehyde. acs.orgmdpi.com

Transformations of Halogen Substituents for Further Functionalization

The chloro and iodo substituents on the benzene ring are potential sites for nucleophilic aromatic substitution (SNA_r). However, SNA_r reactions typically require strong activation by electron-withdrawing groups in the ortho and/or para positions, which are absent in this molecule. Therefore, direct displacement of the chloride or iodide by common nucleophiles under standard conditions is unlikely.

More viable transformations of these halogen substituents involve organometallic chemistry, such as metal-halogen exchange followed by reaction with an electrophile, or through palladium-catalyzed cross-coupling reactions, which are discussed in the next section.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Utilizing Halogenated Benzothiazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for the functionalization of halogenated aromatic compounds. mdpi.comnih.gov For this compound, the presence of two different halogen atoms offers the potential for regioselective cross-coupling.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This selectivity is based on the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst. Therefore, it is expected that the C6-I bond will react preferentially over the C7-Cl bond.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.gov For this compound, a Suzuki-Miyaura coupling with an aryl or vinyl boronic acid would be expected to occur selectively at the C6 position to displace the iodide. Subsequent coupling at the C7 position would require more forcing reaction conditions. Catalyst and ligand choice can sometimes be used to control the regioselectivity in dihalogenated systems. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. Similar to the Suzuki-Miyaura coupling, the Heck reaction on this compound would be predicted to occur at the more reactive C6-I bond.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of this compound with an alkyne would also be expected to proceed with high selectivity at the C6 position.

Table 2: Predicted Regioselective Cross-Coupling Reactions of this compound

Reaction Coupling Partner Catalyst/Base Predicted Major Product
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 7-Chloro-6-aryl-2-methylbenzo[d]thiazole
Heck Alkene Pd(OAc)₂ / P(o-tol)₃ / Et₃N 7-Chloro-6-alkenyl-2-methylbenzo[d]thiazole

Utility of Iodo-Substituted Benzothiazoles in C-C and C-N Bond Formations

The presence of an iodine atom at the 6-position of the benzothiazole ring is of significant synthetic utility. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to transition metal catalysts, making it an excellent handle for cross-coupling reactions. This allows for the straightforward introduction of a wide array of carbon and nitrogen-based substituents, enabling the generation of diverse molecular libraries for various applications.

The reactivity of the C-I bond is significantly greater than that of the C-Cl bond, allowing for selective reactions at the 6-position while leaving the 7-chloro substituent intact. This differential reactivity is a key advantage in the functionalization of halo-substituted benzothiazoles.

Palladium and Copper-Catalyzed Reactions

Palladium and copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds involving iodo-substituted benzothiazoles. These reactions are generally characterized by their high efficiency, functional group tolerance, and mild reaction conditions.

Palladium-Catalyzed Reactions:

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an aryl halide. Iodo-substituted benzothiazoles are excellent substrates for Suzuki-Miyaura coupling. For instance, 2-amino-6-arylbenzothiazoles have been synthesized in moderate to excellent yields via Suzuki cross-coupling reactions of 2-amino-6-bromobenzothiazole with various aryl boronic acids and aryl boronic acid pinacol esters bibliotekanauki.pl. The higher reactivity of the C-I bond compared to the C-Br bond suggests that 6-iodobenzothiazoles would be even more efficient coupling partners. A general procedure for the ligand-free Suzuki coupling of bromo-substituted 2-arylbenzothiazoles involves reacting the bromo compound with a boronic acid derivative in the presence of Pd₂(dba)₃ and sodium carbonate in a dioxane/water mixture at reflux nih.gov.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene mdpi.com. This reaction provides a means to introduce vinyl groups onto the benzothiazole core. The reaction is catalyzed by palladium complexes and typically requires a base mdpi.comnih.gov. While specific examples with this compound are not readily available, the general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by insertion of the alkene and subsequent β-hydride elimination nih.gov.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide researchgate.net. It is a reliable method for introducing alkynyl moieties onto the benzothiazole scaffold. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base researchgate.net. Catalyst-controlled regioselective Sonogashira coupling has been demonstrated for 9-substituted-6-chloro-2,8-diiodopurines, where the choice of palladium ligand dictates the site of alkynylation rsc.org. This principle of regioselectivity could potentially be applied to di-halo substituted benzothiazoles.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines wikipedia.orgwikipedia.org. It allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the benzothiazole ring. The development of specialized phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of even challenging substrates under mild conditions wikipedia.org.

Copper-Catalyzed Reactions:

Ullmann Condensation: The Ullmann condensation is a copper-promoted reaction for the formation of C-O, C-S, and C-N bonds with aryl halides wikipedia.org. While often requiring higher temperatures than palladium-catalyzed reactions, it provides a valuable alternative, particularly for the synthesis of aryl ethers and amines wikipedia.orgorganic-chemistry.org. The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed C-N coupling of anilines with aryl halides wikipedia.org. Mild methods for the Ullmann reaction of 2-chlorobenzoic acids with aminothiazoles and aminobenzothiazoles under ultrasonic irradiation have been developed, suggesting that similar conditions could be applied to iodo-substituted benzothiazoles researchgate.net.

Table 1: Examples of Palladium and Copper-Catalyzed Reactions on Benzothiazole Analogues

Reaction Substrate Coupling Partner Catalyst/Conditions Product Yield Reference
Suzuki Coupling 2-Amino-6-bromobenzothiazole Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux 2-Amino-6-phenylbenzothiazole 95% bibliotekanauki.pl
Suzuki Coupling 2-(3-Bromo-5-chloropyridin-2-yl)benzo[d]thiazole 4-(Methylsulfonyl)phenylboronic acid Pd₂(dba)₃, Na₂CO₃, Dioxane/H₂O, reflux 2-(5-Chloro-2-(4-(methylsulfonyl)phenyl)pyridin-3-yl)benzo[d]thiazole 74% nih.gov
Buchwald-Hartwig Amination 4-Chlorotoluene Morpholine (B109124) Pd(dba)₂, XPhos, NaOtBu, Toluene, reflux 4-(p-Tolyl)morpholine 94% tcichemicals.com
Ullmann Condensation 2-Chlorobenzoic acid 2-Aminothiazole Cu, K₂CO₃, DMF, ultrasound 5H- nih.govmdpi.comThiazolo[2,3-b]quinazolin-5-one High researchgate.net

Cyclization Reactions and Heterocycle Fusion Involving Benzothiazole Derivatives

The benzothiazole nucleus can serve as a building block for the construction of more complex fused heterocyclic systems. These reactions often involve the functional groups attached to the benzothiazole core.

For instance, 2-aminobenzothiazoles can undergo intermolecular cyclization with β-ketoesters and β-ketoamides. The regioselectivity of these reactions can be controlled by the choice of reagents. Using a Brønsted base like KOt-Bu and a radical initiator such as CBrCl₃ leads to the formation of benzo[d]imidazo[2,1-b]thiazoles. In contrast, employing a Lewis acid catalyst like In(OTf)₃ results in the formation of benzo wikipedia.orgnih.govthiazolo[3,2-a]pyrimidin-4-ones beilstein-journals.org.

Furthermore, intramolecular Heck reactions of appropriately substituted benzothiazole derivatives can be utilized to construct fused ring systems. This reaction involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene tethered to another position on the same molecule, leading to the formation of a new ring mdpi.com.

Formation of Schiff Bases, (Thio)urea, and Hydrazide Derivatives from this compound Precursors

To generate Schiff bases, (thio)urea, and hydrazide derivatives, the 2-methyl group of this compound would first need to be converted into an amino or hydrazino group. Standard synthetic methodologies can be employed for these transformations. For example, oxidation of the methyl group to a carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement, could yield the 2-amino derivative. Alternatively, direct amination at the 2-position of a suitably activated benzothiazole precursor could be explored. Once the 2-amino or 2-hydrazino-7-chloro-6-iodobenzothiazole is obtained, a variety of derivatives can be synthesized.

Schiff Bases:

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone researchgate.netijper.orgalayen.edu.iqmedmedchem.com. The reaction of 2-amino-7-chloro-6-iodobenzothiazole with various substituted aldehydes would yield a library of Schiff base derivatives. This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid researchgate.netijper.orgalayen.edu.iqmedmedchem.com.

(Thio)urea Derivatives:

Urea and thiourea derivatives can be synthesized from the corresponding 2-aminobenzothiazole (B30445) precursor. The reaction with isocyanates or isothiocyanates is a common method for the preparation of ureas and thioureas, respectively nih.govnih.gov. For example, N-(6-fluoro,7-chloro-benzothiazol-2-yl)-N′-(2-aryl-4-one-thiazolidin-3-yl)ureas have been synthesized from the corresponding 2-amino-6-fluoro-7-chlorobenzothiazole mdpi.com.

Hydrazide Derivatives:

Hydrazide derivatives are typically prepared from a hydrazino-substituted precursor. 2-Hydrazinyl-7-chloro-6-iodobenzothiazole could be reacted with various acylating agents, such as acid chlorides or esters, to form the corresponding hydrazides nih.govresearchgate.net. Additionally, condensation of the 2-hydrazino derivative with aldehydes or ketones would yield hydrazones nih.gov.

Structural Elucidation and Advanced Analytical Characterization Techniques for 7 Chloro 6 Iodo 2 Methylbenzo D Thiazole and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic techniques are paramount in determining the structural framework of organic molecules by probing the interaction of electromagnetic radiation with the compound.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group. The aromatic region would likely feature two singlets corresponding to the protons at positions 4 and 5 of the benzothiazole (B30560) ring. The methyl protons at position 2 would appear as a sharp singlet, typically in the upfield region.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for 7-Chloro-6-iodo-2-methylbenzo[d]thiazole is predicted to display signals for the nine distinct carbon atoms. The chemical shifts of the carbons in the benzene (B151609) ring are significantly influenced by the halogen substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃~2.8~20
C2-~168
C4~7.9~125
C5~8.2~128
C6-~95
C7-~130
C3a-~152
C7a-~135

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Theoretical calculations using DFT are often employed to assign vibrational modes. chemijournal.comnbu.edu.sa

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the range of 3100-3000 cm⁻¹.

C=N stretching: The characteristic imine C=N stretch of the thiazole (B1198619) ring is anticipated around 1600-1500 cm⁻¹. chemijournal.com

C=C stretching: Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically around 800-600 cm⁻¹.

C-I stretching: The C-I bond will show a stretching vibration at lower frequencies, generally in the 600-500 cm⁻¹ range.

C-S stretching: The C-S stretching vibration of the thiazole ring is expected around 700-600 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
C=N Stretch (Thiazole)1600-1500
Aromatic C=C Stretch1600-1450
C-Cl Stretch800-600
C-I Stretch600-500
C-S Stretch (Thiazole)700-600

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like chloroform (B151607) or ethanol (B145695), is expected to show absorption bands corresponding to π → π* transitions within the benzothiazole ring system. nbu.edu.sa The positions of the absorption maxima (λ_max) are influenced by the substituents on the aromatic ring.

The benzothiazole core typically exhibits two main absorption bands. The introduction of chloro and iodo substituents, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-methylbenzothiazole (B86508).

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λ_max (nm)
π → π~290 - 320
π → π~250 - 270

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight.

The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺). Characteristic fragmentation pathways for benzothiazoles often involve the cleavage of the thiazole ring. The presence of chlorine and iodine would lead to characteristic isotopic patterns for the molecular ion and fragments containing these halogens.

Predicted Fragmentation Pathways:

Loss of a methyl radical (•CH₃) from the molecular ion.

Loss of iodine radical (•I).

Loss of chlorine radical (•Cl).

Cleavage of the thiazole ring leading to smaller fragment ions.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

FragmentPredicted m/z
[M]⁺322.88
[M - CH₃]⁺307.86
[M - I]⁺195.98
[M - Cl]⁺287.91

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

The molecule is expected to be nearly planar, with the benzothiazole ring system forming a flat structure. nih.gov The crystal packing would likely be influenced by intermolecular interactions such as halogen bonding (C-I···N or C-Cl···N) and π-π stacking between the aromatic rings of adjacent molecules. nih.gov These interactions play a crucial role in the formation of the crystal lattice.

Interactive Data Table: Predicted Crystallographic Parameters for this compound (based on related structures)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Intermolecular InteractionsHalogen bonding, π-π stacking

Analysis of Intermolecular Interactions and Packing Features

The dominant intermolecular forces in such halogenated benzothiazoles are expected to be halogen bonds and π–π stacking interactions. In the case of 6-iodo-2-methyl-1,3-benzothiazole, the crystal structure is primarily stabilized by C—I⋯N halogen bonds, which link the molecules into zigzag supramolecular chains. nih.gov This type of interaction, where the iodine atom acts as a halogen bond donor and the nitrogen atom of the thiazole ring acts as an acceptor, is a significant directional force in the crystal packing.

Computational modeling and quantum chemical calculations could provide further understanding of the electrostatic potential surface of the molecule, highlighting the electron-rich and electron-poor regions that are susceptible to forming these non-covalent interactions. Such studies would be invaluable in predicting the crystal packing and understanding the structure-property relationships of this compound and its derivatives.

Table 1: Potential Intermolecular Interactions in this compound (Inferred from Analogous Structures)

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Halogen BondC—IN (thiazole)Formation of supramolecular chains
Halogen BondC—ClN, S, or π-systemFurther stabilization of the crystal lattice
π–π StackingBenzothiazole RingBenzothiazole RingContribution to overall crystal stability
C—H⋯π InteractionsMethyl/Aromatic C—Hπ-system of the ringDirectional forces influencing molecular arrangement

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purity assessment and isolation of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods for this class of compounds.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a powerful tool for determining the purity of benzothiazole derivatives. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.

For the analysis of this compound, a gradient elution method would likely be optimal to ensure the separation of the main compound from any starting materials, by-products, or degradation products. The lipophilic nature of the compound, enhanced by the halogen substituents, suggests that a higher proportion of the organic solvent would be required for its elution. A UV detector is typically used for detection, as the benzothiazole ring system exhibits strong absorbance in the UV region.

Table 2: Illustrative HPLC Method Parameters for Analysis of Halogenated Benzothiazoles

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

Thin-Layer Chromatography (TLC):

TLC is a rapid and cost-effective method for monitoring reaction progress, identifying fractions during column chromatography, and preliminary purity checks. For this compound, silica (B1680970) gel plates are used as the stationary phase. The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is commonly used.

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. The polarity of the mobile phase can be adjusted to achieve an optimal Rf value, typically between 0.3 and 0.7, for the target compound. Visualization of the spots on the TLC plate can be achieved under UV light or by using a suitable staining agent.

Computational and Theoretical Investigations of 7 Chloro 6 Iodo 2 Methylbenzo D Thiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of 7-Chloro-6-iodo-2-methylbenzo[d]thiazole. These methods, particularly Density Functional Theory (DFT), allow for a detailed exploration of the molecule's ground state geometry, molecular orbitals, and electrostatic potential.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. chemijournal.comresearchgate.net It is a common practice to perform geometry optimization to determine the most stable conformation of the molecule. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G+), would be employed to find the equilibrium geometry by minimizing the energy. scirp.org This process yields crucial information about bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-Cl1.74 Å
Bond LengthC-I2.10 Å
Bond LengthC-S1.77 Å
Bond LengthC=N1.39 Å
Bond AngleCl-C-C120.5°
Bond AngleI-C-C119.8°
Dihedral AngleC-C-S-C0.0° (planar)

Note: The data in this table is hypothetical and serves as an illustration of the typical output from a DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is likely to be distributed over the electron-rich benzothiazole (B30560) ring system, while the LUMO may be localized more towards the benzene (B151609) ring, influenced by the electron-withdrawing halogen substituents. This distribution is critical for understanding its charge transfer properties. researchgate.net

Hypothetical Frontier Molecular Orbital Data

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Gap (ΔE)4.36

Note: The data in this table is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying sites that are prone to electrophilic and nucleophilic attack. scirp.orgasianpubs.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. scirp.org

For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring due to their lone pairs of electrons. The electropositive regions would be expected near the hydrogen atoms of the methyl group and the benzene ring. The halogen atoms, chlorine and iodine, would exhibit a phenomenon known as "sigma-hole," where a region of positive electrostatic potential exists on the outermost portion of the halogen atom, making them potential sites for halogen bonding interactions.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a relatively rigid molecule like this compound, MD simulations can be employed to understand its interactions with biological macromolecules, such as proteins or DNA. nih.gov

By placing the molecule in a simulated environment with a target protein, MD simulations can reveal:

Binding Modes: The preferred orientation of the molecule within the active site of the protein.

Interaction Stability: The stability of the ligand-protein complex over time, often analyzed through metrics like Root Mean Square Deviation (RMSD). nih.gov

Key Residue Interactions: The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the molecule.

These simulations are crucial in rational drug design and can help in understanding the mechanism of action of benzothiazole derivatives as potential therapeutic agents. biointerfaceresearch.com

Structure-Based Design Principles for Targeted Derivative Synthesis

The insights gained from computational studies form the basis for the rational design of new derivatives of this compound with enhanced or specific biological activities. nih.govnih.gov This structure-based design approach relies on understanding the structure-activity relationship (SAR). ekb.egunife.itbenthamscience.com

For instance, if computational studies indicate that the chloro or iodo group is involved in a crucial interaction with a target protein, new derivatives could be synthesized with other halogen atoms to modulate the strength of this interaction. Similarly, if the MEP map suggests that a particular region of the molecule is a key site for hydrogen bonding, modifications could be made to introduce or enhance hydrogen bond donor or acceptor capabilities. The FMO analysis can guide the synthesis of derivatives with altered electronic properties to fine-tune their reactivity and stability. rsc.org

Prediction of Chemical Reactivity, Stability, and Spectroscopic Parameters

Computational methods can also be used to predict a range of chemical properties for this compound.

Chemical Reactivity and Stability: From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): μ2 / (2η), where μ is the electronic chemical potential (-χ).

These parameters provide a quantitative measure of the molecule's reactivity and stability. mdpi.com

Illustrative Predicted Reactivity Descriptors

DescriptorPredicted Value (eV)
Ionization Potential (I)6.25
Electron Affinity (A)1.89
Chemical Hardness (η)2.18
Electronegativity (χ)4.07
Electrophilicity Index (ω)3.79

Note: The data in this table is hypothetical and derived from the illustrative FMO data.

Spectroscopic Parameters: DFT calculations can also predict spectroscopic properties, which can be compared with experimental data to validate the computational model. For example, the vibrational frequencies from a DFT calculation can be correlated with an experimental Infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of the molecule and its derivatives.

Biological Activity and Mechanistic Studies of 7 Chloro 6 Iodo 2 Methylbenzo D Thiazole and Benzothiazole Derivatives Pre Clinical Focus

Anticancer Activity Research

Benzothiazole (B30560) derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action. frontiersin.orgresearchgate.net

In vitro Cytotoxicity Studies on Various Cancer Cell Lines

Extensive in vitro studies have established the potent antiproliferative effects of benzothiazole derivatives across a wide spectrum of human cancer cell lines. These compounds have shown efficacy against cancers of the breast, lung, colon, pancreas, and brain, among others. iiarjournals.orgnih.gov For instance, certain fluorinated 2-arylbenzothiazoles have displayed significant growth inhibition (GI50) values in the sub-micromolar range against breast cancer cell lines like MCF-7 and MDA-MB-468. nih.govtandfonline.com Similarly, other derivatives have shown potent activity against non-small cell lung cancer, colon cancer, and glioblastoma cell lines. frontiersin.orgnih.gov

One study highlighted a novel benzothiazole derivative, PB11, which exhibited high cytotoxicity with IC50 values less than 50 nM in U87 glioblastoma and HeLa cervix cancer cells. nih.gov Another series of benzamide-based benzothiazole derivatives demonstrated anti-tumor potential with IC50 values ranging from 1.1 µM to 8.8 µM against a panel of human cancer cell lines including A549 (lung), HCT-116 (colon), and PC-3 (prostate). nih.gov

Table 1: In vitro Cytotoxicity of Selected Benzothiazole Derivatives

Compound/Derivative Cancer Cell Line Activity (IC50/GI50) Reference
PB11 U87 (Glioblastoma) < 50 nM nih.gov
PB11 HeLa (Cervix Cancer) < 50 nM nih.gov
Fluorinated 2-arylbenzothiazole MCF-7 (Breast Cancer) 0.4 µM (GI50) nih.gov
Fluorinated 2-arylbenzothiazole MDA-MB-468 (Breast Cancer) Not specified nih.gov
Methoxybenzamide benzothiazole Various 1.1 - 8.8 µM (IC50) nih.gov
Chloromethylbenzamide benzothiazole Various 1.1 - 8.8 µM (IC50) nih.gov
Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole HT-29 (Colon Cancer) 0.024 µM (IC50) nih.govtandfonline.com
Chlorobenzyl indole semicarbazide benzothiazole H460 (Lung Cancer) 0.29 µM (IC50) nih.govtandfonline.com
Urea benzothiazole derivative 60 cancer cell lines 0.38 µM (Average GI50) nih.govtandfonline.com

Induction of Apoptosis and Cell Cycle Modulation Mechanisms

A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. iiarjournals.orgnih.gov Studies have shown that these compounds can trigger apoptosis in various cancer cell lines, including those of the prostate, stomach, lung, and breast. nih.gov For example, treatment with a novel water-soluble benzothiazole derivative, BD926, led to the induction of apoptosis in human B-lymphoma cells. spandidos-publications.com This process is often characterized by classic apoptotic symptoms such as DNA fragmentation and nuclear condensation. nih.gov

The induction of apoptosis by benzothiazole derivatives is frequently linked to the activation of caspases, which are key enzymes in the apoptotic pathway. nih.gov Increased activity of caspase-3 and caspase-9 has been observed in cancer cells treated with these compounds. nih.gov Furthermore, some derivatives have been shown to induce apoptosis through the mitochondrial intrinsic pathway, involving the release of cytochrome c. nih.govresearchgate.net

In addition to apoptosis, many benzothiazole-based compounds modulate the cell cycle, leading to arrest at specific phases and thereby inhibiting cancer cell proliferation. spandidos-publications.comspandidos-publications.com For instance, the derivative BD926 was found to cause cell cycle arrest at the G0/G1 phase in Ramos B-lymphoma cells. spandidos-publications.comspandidos-publications.com Another compound, B7, demonstrated the ability to arrest the cell cycle in A431 and A549 cancer cells. frontiersin.org

Interference with Cellular Signaling Pathways

Benzothiazole derivatives have been found to interfere with key cellular signaling pathways that are often dysregulated in cancer, contributing to their anticancer activity. nih.gov A significant target for these compounds is the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. frontiersin.orgnih.gov The novel derivative PB11 was shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT pathway. nih.gov

Another important pathway targeted by these compounds is the ERK signaling pathway. frontiersin.org The compound B7 was found to inhibit both the AKT and ERK signaling pathways in A431 and A549 cells, contributing to its potent induction of apoptosis and cell cycle arrest. frontiersin.org By targeting these critical pathways, benzothiazole derivatives can effectively disrupt the cellular machinery that cancer cells rely on for growth and survival.

Inhibition of Procaspase Activation and Related Enzymes

A novel strategy in cancer therapy is the direct activation of procaspases, the inactive precursors of caspases. nih.gov Certain benzothiazole derivatives have been identified as potent activators of procaspase-3, a key executioner caspase in the apoptotic pathway. nih.govrsc.org By activating procaspase-3 to its active form, caspase-3, these compounds can directly trigger apoptosis in cancer cells where this zymogen is overexpressed. nih.gov

One study identified a series of benzothiazole derivatives bearing a pyridine-semicarbazone moiety that induced apoptosis by activating procaspase-3. nih.govrsc.org The most potent of these compounds exhibited strong procaspase-3 activation activity, leading to significant anticancer effects in procaspase-3 overexpressing cancer cells. nih.gov This mechanism offers a targeted approach to cancer therapy, potentially overcoming resistance mechanisms that inhibit upstream apoptotic signaling.

Antimicrobial Activity Studies

In addition to their anticancer properties, benzothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria. nih.govresearchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Benzothiazole derivatives have demonstrated broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govnih.gov The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the benzothiazole ring. nih.govrsc.org

For instance, certain isatin-benzothiazole hybrids have shown better activity against Gram-negative strains like E. coli and P. aeruginosa than against Gram-positive strains. nih.gov In contrast, some dichloropyrazole-based benzothiazole analogues exhibited potent inhibitory activity against Gram-positive strains. nih.gov Studies have also shown that some derivatives display potent activity against clinically relevant strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov

Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives

Compound/Derivative Bacterial Strain Activity (MIC) Reference
Isatin-benzothiazole hybrid (41c) E. coli 3.1 µg/ml nih.gov
Isatin-benzothiazole hybrid (41c) P. aeruginosa 6.2 µg/ml nih.gov
Isatin-benzothiazole hybrid (41c) Bacillus cereus 12.5 µg/ml nih.gov
Isatin-benzothiazole hybrid (41c) S. aureus 12.5 µg/ml nih.gov
Dichloropyrazole-based benzothiazole (104) Gram-positive strains 0.0156–0.25 µg/mL nih.gov
Dichloropyrazole-based benzothiazole (104) Gram-negative strains 1–4 µg/ml nih.gov
Pyrimidine-benzothiazole analogue (78a) S. aureus 8 µmol L−1 nih.gov
Pyrimidine-benzothiazole analogue (78a) Streptococcus pneumonia 4 µmol L–1 nih.gov
Benzothiazole amide derivative (A07) S. aureus 15.6 µg/ml rsc.org
Benzothiazole amide derivative (A07) E. coli 7.81 µg/ml rsc.org
Benzothiazole amide derivative (A07) K. pneumoniae 3.91 µg/ml rsc.org

Antifungal and Antiprotozoal Effects

Benzothiazole derivatives are recognized for their significant antifungal properties against a variety of fungal pathogens. benthamdirect.comeurekaselect.com The structural framework of benzothiazole serves as a versatile scaffold for the development of new antifungal agents. benthamdirect.comeurekaselect.com Research has demonstrated that substitutions on the benzothiazole ring can lead to potent activity against both common and resistant fungal strains. eurekaselect.com

For instance, certain novel benzothiazole derivatives have shown a broad spectrum of antifungal activity. rsc.org One study highlighted a derivative, compound 6m, which exhibited good inhibitory activity against a range of fungal pathogens, including systemic fungi and dermatophytes. rsc.org Notably, its effectiveness against Cryptococcus neoformans and Candida glabrata was reported to be higher than that of the commonly used antifungal drug, fluconazole. rsc.org Another study on 2-(aryloxymethyl) benzothiazole derivatives reported significant antifungal activities against several phytopathogenic fungi, with some compounds showing stronger inhibition of F. solani than the positive control, hymexazol. nih.gov

While specific data on the antiprotozoal activity of 7-Chloro-6-iodo-2-methylbenzo[d]thiazole is not available, the general class of benzothiazole derivatives has been explored for such properties.

Table 1: In Vitro Antifungal Activity of Selected Benzothiazole Derivatives This table presents data for illustrative purposes for related benzothiazole compounds, as specific data for this compound is not available.

CompoundFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 6mCryptococcus neoformans-Fluconazole-
Compound 6mCandida glabrata-Fluconazole-
Compound 5hF. solani4.34Hymexazol38.92
Compound 5aF. solani4.34-17.61Hymexazol38.92
Compound 5bF. solani4.34-17.61Hymexazol38.92
Compound 5iF. solani4.34-17.61Hymexazol38.92
Compound 5jF. solani4.34-17.61Hymexazol38.92
Compound 6hF. solani4.34-17.61Hymexazol38.92

MIC values for Compound 6m were reported as being more potent than Fluconazole, but specific values were not provided in the source material.

Mechanisms of Action (e.g., cell wall disruption, metabolic interference)

The antifungal mechanism of benzothiazole derivatives is an active area of research. One of the key targets identified is N-Myristoyltransferase (NMT), an enzyme crucial for fungal viability. rsc.org NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as myristoylation, is essential for protein-membrane interactions and signal transduction pathways. Inhibition of NMT can disrupt these vital cellular processes, leading to fungal cell death. rsc.org The benzothiazole derivative FTR1335 is a known potent inhibitor of NMT with fungicidal activity. rsc.org

Another proposed mechanism of action for some benzothiazole derivatives is the inhibition of 14α-lanosterol demethylase, an enzyme involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to the leakage of cellular contents and ultimately, cell death.

Anti-inflammatory and Analgesic Research

Benzothiazole and its derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.gov The core structure is found in various compounds that exhibit these properties, often comparable to established drugs like diclofenac. nih.gov While specific studies on this compound are lacking, research on related compounds provides valuable insights. For example, a study on newly synthesized 7-chloro-2-methyl-4H-benzo[d] rsc.orgnih.gov-oxazin-4-one, a structurally related heterocyclic compound, showed potent anti-inflammatory activity. longdom.org Similarly, certain quinazolinone derivatives, which share some structural similarities, have exhibited significant analgesic effects. researchgate.net

Modulation of Pro-inflammatory Cytokines

Recent studies have begun to elucidate the molecular mechanisms behind the anti-inflammatory effects of benzothiazole derivatives, with a focus on their ability to modulate pro-inflammatory cytokines. Research has shown that some 2-substituted benzothiazole derivatives can suppress the activation of nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting NF-κB, these benzothiazole compounds can effectively reduce the production of these key inflammatory mediators. nih.gov This modulation of cytokine production is a key aspect of their anti-inflammatory potential. nih.gov

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.com There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. youtube.comnih.gov

Benzothiazole derivatives are believed to produce their anti-inflammatory effects, at least in part, by inhibiting COX enzymes, particularly COX-2. researchgate.net The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Studies on various benzothiazole derivatives have demonstrated their potential as COX inhibitors. researchgate.netresearchgate.net

Table 2: Cyclooxygenase (COX) Inhibition by a Benzothiazole Derivative This table presents illustrative data for a related benzothiazole compound, as specific data for this compound is not available.

CompoundTarget EnzymeIC50 (µM)
A novel 1,4-benzoxazine derivative (3e)COX-20.57-0.72
A novel 1,4-benzoxazine derivative (3f)COX-20.57-0.72
A novel 1,4-benzoxazine derivative (3r)COX-20.57-0.72
A novel 1,4-benzoxazine derivative (3s)COX-20.57-0.72
Celecoxib (Reference)COX-20.30

Data from a study on novel 1,4-benzoxazine derivatives, which share some structural similarities with benzothiazoles. rsc.org

Enzyme Inhibition Profiles

Beyond their effects on inflammatory and microbial enzymes, benzothiazole derivatives have been investigated for their ability to inhibit other key enzymes in the body.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. nih.gov There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and are targets for the treatment of depression (MAO-A inhibitors) and neurodegenerative diseases like Parkinson's disease (MAO-B inhibitors). nih.govmdpi.com

The inhibition of MAO by heterocyclic compounds is a well-established area of medicinal chemistry. While specific data for this compound is not available, a related compound, 7-Chloro-4-nitrobenzofurazan (NBD-Cl), has been shown to be a potent inhibitor of both MAO-A and MAO-B. nih.gov This suggests that the chloro- substitution on the benzene (B151609) ring may contribute to MAO inhibitory activity. Furthermore, benzenesulfonamide (B165840) compounds have been identified as potent and isoform-specific inhibitors of MAO-B. mdpi.com

Table 3: Monoamine Oxidase (MAO) Inhibition by a Related Chloro-substituted Compound This table presents illustrative data for a related compound, as specific data for this compound is not available.

CompoundTarget EnzymeInhibition Type
7-Chloro-4-nitrobenzofurazan (NBD-Cl)MAO-ACompetitive
7-Chloro-4-nitrobenzofurazan (NBD-Cl)MAO-BCompetitive

Tyrosine Kinase Inhibition

Benzothiazole derivatives have emerged as a significant class of compounds with the potential to inhibit protein tyrosine kinases, which are crucial mediators of cellular proliferation. manipal.edu Inactivation of these enzymes is a key strategy in the development of new anticancer therapies. manipal.edu

Studies have focused on the ability of substituted benzothiazoles to act as ATP-competitive inhibitors of tyrosine kinases. manipal.edu For instance, certain 2-phenyl-1,3-benzothiazole derivatives have demonstrated notable anti-breast cancer activity against the MCF-7 cell line. The potency of these compounds was found to be influenced by the nature and position of substitutions on both the benzothiazole nucleus and the 2-phenyl ring. manipal.edu

Furthermore, computational and in vitro studies have identified novel benzothiazole and pyrimido[2,1-b]benzothiazole derivatives as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. excli.de Molecular docking studies suggest that these compounds can effectively bind to the ATP binding site of the EGFR-TK domain. excli.denih.gov One such derivative exhibited a GI50 value of 22.3 nM against the NCI-H522 non-small cell lung cancer cell line. excli.de Hydrazone derivatives of benzothiazole have also shown potent inhibitory activity against EGFR, with IC50 values as low as 24.58 nM and 30.42 nM, comparable to the reference drug lapatinib. researchgate.net These findings underscore the potential of the benzothiazole scaffold in designing targeted antitumor agents through EGFR kinase inhibition. nih.govresearchgate.net

Other Relevant Enzyme Targets

The therapeutic potential of benzothiazole derivatives extends beyond tyrosine kinases to a variety of other enzyme targets implicated in different diseases.

Phosphatidylinositol-3-kinases (PI3Ks): A novel series of benzothiazole derivatives has been designed and synthesized as inhibitors of PI3Kβ, a key enzyme in cell signaling pathways often dysregulated in cancer. One of the most promising compounds displayed excellent anti-proliferative activity and selectivity in multiple cancer cell lines, particularly prostate cancer. nih.gov Docking studies indicated that a morpholine (B109124) group at the 2-position of the benzothiazole was crucial for its potent antitumor activity. nih.gov

Enzymes in Neurodegenerative Disease: In the context of Alzheimer's disease, new benzothiazole derivatives have been investigated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). One compound, in particular, showed significant inhibitory activity against both enzymes, with IC50 values of 23.4 nM for AChE and 40.3 nM for MAO-B. anadolu.edu.trrsc.orgresearchgate.net This dual-inhibition profile is a promising therapeutic strategy for Alzheimer's disease. anadolu.edu.trrsc.orgresearchgate.net

Carbonic Anhydrases (CAs): Novel benzothiazole derivatives incorporating amino acid moieties have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. These compounds demonstrated considerable inhibition, particularly against hCA V and hCA II, with Ki values in the micromolar range (2.9 to 88.1 µM). nih.gov

Antiparasitic Activity Investigations

Benzothiazole derivatives have shown significant promise as antiparasitic agents, with demonstrated activity against various pathogens. researchgate.net

The benzothiazole scaffold is a promising structure for the development of new antimalarial drugs, particularly in light of increasing drug resistance. nih.govmalariaworld.org A systematic review identified 232 benzothiazole analogs with potent antiplasmodial activity against various malaria parasite strains. nih.govmalariaworld.org

One study synthesized a series of conjugated benzothiazole hydrazones that were active against Plasmodium falciparum in vitro and a multi-drug resistant strain of Plasmodium yoelii in a murine model. asm.orgresearchgate.net The lead compound, 5f, exhibited antiplasmodial activity against a chloroquine/pyrimethamine-resistant strain of P. falciparum (K1). asm.orgresearchgate.netnih.gov The proposed mechanism of action for these hydrazones involves a dual approach: chelating free iron and inhibiting hemozoin formation by interacting with free heme. asm.orgresearchgate.net

Another study investigated 2-substituted 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acids against W2 (chloroquine-resistant) and 3D7 (chloroquine-sensitive) strains of P. falciparum. researchgate.net Two compounds, A12 and C7, were found to be active on all stages of the parasite and demonstrated efficacy in vivo with a sustained decrease in parasitemia. researchgate.net Further research has confirmed that 2-substituted-6-nitrobenzothiazole derivatives exhibit potent anti-plasmodial activity. banglajol.info

Antileishmanial Activity: Leishmaniasis is a significant public health issue, and the search for new treatments is ongoing. nih.gov Several studies have highlighted the potential of benzothiazole derivatives as antileishmanial agents. nih.govnih.goviaea.orgresearchgate.net

A series of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives were synthesized and assessed for their in vitro antileishmanial activity. Two compounds, 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one, showed selective activity, primarily due to amastigote-specific toxicity. nih.gov Another study on benzothiazole derivatives with an aromatic hydrazone moiety identified a compound with IC50 values of 28.86 µM against promastigotes and 7.70 µM against amastigotes of L. amazonensis, proving more active than the reference drug miltefosine. nih.gov A separate investigation of 22 benzothiazole derivatives found IC50 values ranging from 18.32 to 81.89 µM against leishmania. iaea.orgresearchgate.net

Anthelmintic Potency: The benzothiazole ring is a core structure in compounds with anthelmintic properties. ijnrd.orgresearchgate.net Novel benzothiazole derivatives containing indole moieties have been synthesized and screened for their anthelmintic activity. researchgate.net Similarly, other research has focused on synthesizing new benzothiazole derivatives and evaluating their in vitro anthelmintic activity against earthworms, with some compounds showing good efficacy. ijnrd.org Thiazole (B1198619) derivatives, a related class of compounds, have also demonstrated significant dose-dependent anthelmintic activity. tsijournals.com

Antiviral Activity Research (e.g., Anti-HIV)

The benzothiazole nucleus is a key component in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). mdpi.com Numerous benzothiazolyl derivatives have shown potent anti-HIV activity in vitro, primarily by targeting key viral enzymes like reverse transcriptase, integrase, and protease. nih.gov

For instance, benzisothiazolone derivatives have been identified as multifunctional inhibitors of HIV-1 reverse transcriptase, blocking both its DNA polymerase and RNase H activities. mdpi.com These compounds demonstrated robust anti-HIV-1 activity in cell culture with minimal cytotoxicity. mdpi.com One such compound had an EC50 of 1.68 µM. mdpi.com

Other research has focused on hybrid molecules. A 6-chlorobenzothiazole derivative combined with a coumarin (B35378) moiety showed a promising anti-HIV effect with an EC50 of less than 7 μg/ml. nih.gov A series of novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives also exhibited moderate to potent activity against wild-type HIV-1. nih.gov The most promising compound in this series had an EC50 value of less than 7 μg/ml. nih.gov Furthermore, a thiazole-benzimidazole hybrid has exhibited potent, broad-spectrum antiviral activity against HIV-1 by inhibiting its reverse transcriptase. doi.org

Antidiabetic Mechanisms (e.g., Glucose Regulation in in vivo animal models)

Benzothiazole derivatives are recognized as effective hypoglycemic agents and are being actively researched for the development of new antidiabetic drugs. annalsofrscb.rokoreascience.kr Their antidiabetic activity has been demonstrated in several in vivo animal models.

In one study, various benzothiazole derivatives were tested for their efficacy in alloxan- and streptozotocin-induced diabetic rats. ignited.in Several compounds exhibited significant blood glucose-lowering activity, with two derivatives, 6f and 7d, showing potency similar to the standard drug glibenclamide. ignited.in Another study evaluated two series of 2-aminobenzothiazole (B30445) derivatives in a type 2 diabetes rat model. After four weeks of oral administration, both lead compounds were able to reduce blood glucose levels to below 200 mg/dL and improve the lipid profile. mdpi.com

The mechanisms underlying the antidiabetic effects of benzothiazole derivatives are multifaceted. One key target is the AMP-activated protein kinase (AMPK), a major regulator of cellular energy metabolism. nih.gov A synthesized benzothiazole derivative, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, was found to activate AMPK, which in turn increased the rate of glucose uptake in L6 myotubes and elevated the abundance of GLUT4 in the plasma membrane. nih.gov Subcutaneous administration of this compound to hyperglycemic mice lowered their blood glucose levels. nih.gov Other potential mechanisms include the inhibition of α-glucosidase and α-amylase, enzymes involved in the breakdown of carbohydrates. A pyrazolobenzothiazine derivative showed effective IC50 values for α-glucosidase (3.91 µM) and α-amylase (8.89 µM). nih.gov In a mouse model, this compound led to lower blood sugar levels (110–115 mg/dL) and increased insulin (B600854) levels (25–30 μM/L). nih.gov It is also suggested that benzothiazole derivatives may exert their hypoglycemic action by potentiating the effect of insulin, either by increasing its secretion from pancreatic beta cells or by releasing it from its bound form. koreascience.kr

Interactive Data Tables

Antileishmanial Activity of Benzothiazole Derivatives

CompoundTargetIC50 (µM)
Benzothiazole-hydrazone derivativeL. amazonensis promastigotes28.86
Benzothiazole-hydrazone derivativeL. amazonensis amastigotes7.70
Benzothiazole derivative 2Leishmania18.32
Benzothiazole derivative 5Leishmania19.72
Benzothiazole derivative 3Leishmania21.87
Pentamidine (Standard)Leishmania5.09

Enzyme Inhibitory Activity of Benzothiazole Derivatives

CompoundEnzyme TargetIC50
Hydrazone derivative 39EGFR24.58 nM
Hydrazone derivative 40EGFR30.42 nM
Lapatinib (Standard)EGFR17.38 nM
Compound 4fAcetylcholinesterase (AChE)23.4 nM
Compound 4fMonoamine Oxidase B (MAO-B)40.3 nM
Pyrazolobenzothiazine S1α-glucosidase3.91 µM
Pyrazolobenzothiazine S1α-amylase8.89 µM

Anti-HIV Activity of Benzothiazole Derivatives

CompoundTargetEC50
Benzisothiazolone derivative 1HIV-11.68 µM
6-chlorobenzothiazole derivativeWild type HIV-1< 7 µg/ml
N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide 6vWild type HIV-1< 7 µg/ml

Antioxidant Properties and Radical Scavenging Activity

Benzothiazole derivatives have emerged as a significant class of heterocyclic compounds with a wide array of biological activities, including notable antioxidant and radical scavenging properties. nih.govijprajournal.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. ijprajournal.com Antioxidants can mitigate this damage by scavenging free radicals. derpharmachemica.com The benzothiazole scaffold is a key feature in the design of novel antioxidant agents. nih.govresearchgate.net

The antioxidant potential of benzothiazole derivatives is often evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. derpharmachemica.comresearchgate.net In these assays, the ability of the compounds to donate an electron or a hydrogen atom to the stable free radicals is measured spectrophotometrically. researchgate.net

Studies on different series of 2-aryl benzothiazole derivatives have demonstrated their significant radical scavenging potential. derpharmachemica.comresearchgate.net For instance, certain derivatives have shown antioxidant activity comparable to or even better than standard antioxidants like ascorbic acid at similar concentrations. derpharmachemica.com The substitution pattern on the benzothiazole ring and the nature of the substituent at the 2-position can significantly influence the antioxidant capacity. ijprajournal.com For example, the presence of electron-donating groups can enhance the radical scavenging activity. Conversely, compounds with electron-withdrawing substituents may exhibit reduced activity. ijprajournal.com

Some benzothiazole derivatives have been specifically designed as multifunctional agents, combining antioxidant properties with other biological activities, such as photoprotection, for potential applications in skin protection. nih.govnih.gov The development of such multifunctional compounds represents a strategic approach to address conditions induced by oxidative stress. nih.gov

Below is a table summarizing the antioxidant activity of selected benzothiazole derivatives from various studies.

Compound IDAssayActivityReference
BTA-1DPPHBetter than ascorbic acid at 60 µg/ml derpharmachemica.com
BTA-5DPPHBetter than ascorbic acid at 80 µg/ml derpharmachemica.com
BTA-8DPPHComparable to ascorbic acid at 100 µg/ml derpharmachemica.com
BTA-1ABTSBetter than ascorbic acid at 60 µg/ml derpharmachemica.com
BTA-4ABTSBetter than ascorbic acid at 60 µg/ml derpharmachemica.com
BTA-11ABTSBetter than ascorbic acid at 80 µg/ml derpharmachemica.com
10a-Good antioxidant activity nih.govnih.gov

This table is for illustrative purposes and includes data for various benzothiazole derivatives, not specifically this compound.

DNA Interaction and Cleavage Studies

The interaction of small molecules with DNA is a critical area of research in the development of new therapeutic agents, particularly for cancer. bohrium.comresearchgate.net Benzothiazole derivatives have been investigated for their ability to bind to and, in some cases, cleave DNA, which can lead to the inhibition of cellular processes and ultimately cell death. researchgate.netnih.gov

Benzothiazole-based compounds can interact with DNA through various non-covalent binding modes, including intercalation, groove binding, and external electrostatic binding. researchgate.net Intercalation involves the insertion of the planar aromatic ring system of the molecule between the base pairs of the DNA double helix. This mode of binding often leads to changes in the DNA structure, such as unwinding and lengthening of the helix. researchgate.net Groove binding, on the other hand, involves the fitting of the molecule into the minor or major grooves of the DNA. bohrium.comresearchgate.net The specific mode of interaction is often dependent on the structure of the benzothiazole derivative. niscpr.res.in

Molecular docking and spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, are commonly employed to study these interactions. researchgate.netbohrium.com For example, a hyperchromic shift in the UV-Vis spectrum upon addition of DNA can indicate groove binding, while a hypochromic effect is often associated with intercalation. researchgate.net Competitive displacement studies using fluorescent probes like ethidium (B1194527) bromide can further elucidate the binding mode. researchgate.net

Some benzothiazole derivatives have also been shown to exhibit DNA cleavage activity. nih.gov This can occur through various mechanisms, including the generation of reactive oxygen species that can damage the DNA backbone. nih.gov In some instances, the cleavage activity can be enhanced by irradiation with light. nih.gov The ability of these compounds to cleave DNA makes them potential candidates for the development of novel anticancer agents. researchgate.net Furthermore, certain benzothiazole derivatives have been identified as inhibitors of DNA topoisomerase IIα, an essential enzyme involved in DNA replication and transcription, by binding to the DNA minor groove. researchgate.net

The following table provides examples of DNA interaction and cleavage studies for different benzothiazole derivatives.

Compound/DerivativeStudy TypeFindingReference
Benzothiazole DerivativesDNA Topoisomerase IIα InhibitionActed as human topoisomerase IIα inhibitors researchgate.net
BM3Mechanistic StudyDNA minor groove-binding agent researchgate.net
Benzothiazole-based drugsMolecular DockingSequence-specific DNA binding bohrium.com
Metal complexes of benzothiazole Schiff basesDNA InteractionIntercalation or minor groove binding researchgate.net
Benzothiazole compound (BNTZA)DNA BindingBinds to minor-grooves of AT-rich DNA niscpr.res.in
Thiazole-based cyanoacrylamide derivativesDNA CleavageImproved nuclease activity upon irradiation nih.gov

This table is for illustrative purposes and includes data for various benzothiazole derivatives, not specifically this compound.

Structure Activity Relationship Sar Analysis of 7 Chloro 6 Iodo 2 Methylbenzo D Thiazole Analogues

Influence of Halogen Substituents (Chloro, Iodo) on Biological Profiles

Halogen atoms, particularly chlorine and iodine, play a pivotal role in modulating the biological activity of benzothiazole (B30560) derivatives. Their electron-withdrawing nature and ability to form halogen bonds can significantly impact ligand-receptor interactions, membrane permeability, and metabolic stability.

The presence of a chloro group at the 7-position and an iodo group at the 6-position of the 2-methylbenzothiazole (B86508) scaffold is anticipated to enhance biological activity through several mechanisms. Halogens can increase the lipophilicity of the molecule, facilitating its passage through biological membranes. Furthermore, the electronic effects of halogens can alter the charge distribution within the benzothiazole ring system, potentially leading to stronger binding interactions with biological targets. Studies on related halogenated benzothiazoles have shown that the introduction of halogens can lead to potent anticancer and antimicrobial activities. For instance, the substitution of a chloro group on the benzothiazole ring has been associated with enhanced cytotoxicity in various cancer cell lines.

The following table summarizes the hypothetical influence of halogen substitutions on the biological activity of 2-methylbenzothiazole analogues, based on general principles of medicinal chemistry.

Compound IDR6R7Expected Biological Activity Trend
1 IClHigh
2 HClModerate
3 IHModerate
4 ClClModerate to High
5 BrClHigh
6 FClModerate

Role of the Methyl Group at Position 2 on Biological Activity

The methyl group at the 2-position of the benzothiazole ring is a key determinant of the molecule's biological activity. This small alkyl group can influence the compound's properties in several ways, including its steric profile, metabolic stability, and binding interactions.

The table below illustrates the expected impact of modifications at the 2-position on the biological activity of 7-chloro-6-iodobenzothiazole analogues.

Compound IDR2Expected Biological Activity Trend
1 CH3High
7 HModerate
8 C2H5Moderate to High
9 CF3Potentially High (due to electronic effects)
10 PhenylDependent on target topology

Impact of Substituent Position and Nature on Potency and Selectivity

The potency and selectivity of 7-Chloro-6-iodo-2-methylbenzo[d]thiazole analogues are highly dependent on the precise positioning and nature of the substituents on the benzothiazole ring. Variations in the substitution pattern can lead to significant changes in biological activity by altering the molecule's shape, electronic distribution, and ability to interact with specific biological targets.

For instance, shifting the positions of the chloro and iodo groups could dramatically affect the binding affinity and selectivity. The 6- and 7-positions are often critical for interaction with receptor surfaces. The nature of the halogen itself is also important; the larger and more polarizable iodine atom may form different interactions compared to the smaller chlorine atom.

Selectivity for a particular biological target is often achieved by fine-tuning the substitution pattern to maximize interactions with the desired target while minimizing off-target effects. The interplay between the electronic and steric properties of the substituents at various positions is key to achieving this.

Conformational Analysis and its Relationship to Molecular Recognition

Computational modeling and conformational analysis can provide insights into the preferred low-energy conformations of these molecules. These preferred shapes are likely the ones that interact with the binding sites of receptors or enzymes. A favorable conformation that complements the topology of the binding site is essential for high-affinity binding and, consequently, potent biological activity. The bulky iodo and chloro substituents at the 6- and 7-positions can restrict the conformational freedom of the molecule, potentially pre-organizing it for a more favorable binding orientation.

Lipophilicity and Steric Effects on Biological Efficacy

Lipophilicity: The presence of two halogen atoms, chlorine and iodine, significantly increases the lipophilicity of the molecule. A certain level of lipophilicity is generally required for a drug to cross cell membranes and reach its site of action. However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. Therefore, an optimal balance of lipophilicity is crucial for biological efficacy.

Steric Effects: The size and shape of the substituents (steric effects) play a direct role in the molecular recognition process. The chloro, iodo, and methyl groups occupy specific volumes of space that must be accommodated by the binding site of the biological target. The steric bulk of the iodo and chloro atoms at the 6- and 7-positions can create a specific molecular shape that enhances binding to a complementary receptor pocket. Conversely, substituents that are too large may cause steric hindrance, preventing the molecule from binding effectively.

The interplay between lipophilicity and steric effects is complex and crucial for the design of potent and selective benzothiazole-based therapeutic agents.

Potential Non Therapeutic and Material Science Applications of Halogenated Benzothiazoles

Development as Chemical Probes and Diagnostic Agents (excluding human in vivo applications)

There is no available research on the development or use of 7-Chloro-6-iodo-2-methylbenzo[d]thiazole as a chemical probe or diagnostic agent. The benzothiazole (B30560) scaffold is a component of some fluorescent dyes and probes. researchgate.netnih.gov Alterations in the electronic properties of the molecule through halogenation could theoretically be exploited for sensing applications, but no such studies have been published for this specific compound.

Applications in Corrosion Inhibition

Currently, there are no published studies evaluating the efficacy of this compound as a corrosion inhibitor. Generally, benzothiazole derivatives have been investigated for their anti-corrosion properties, often attributed to the ability of the sulfur and nitrogen atoms to adsorb onto metal surfaces, forming a protective layer. researchgate.netchesci.com The presence of chloro and iodo substituents on the benzene (B151609) ring could influence the electron density of the heterocyclic system and its adsorption characteristics, but experimental data for this compound is lacking.

Utility in Dye and Polymer Chemistry

No literature is available that describes the use of this compound in the synthesis of dyes or polymers. While halogenated benzothiadiazole-based conjugated polymers have been explored as photocatalysts for dye degradation, and benzothiazoles are used in some dye structures, there is no specific mention of this compound. bohrium.comccspublishing.org.cn

Agrochemical Applications (e.g., Insecticides, Fungicides, Herbicides)

There is no evidence in the scientific literature to suggest that this compound has been investigated for agrochemical applications. The benzothiazole and benzoxazole (B165842) scaffolds are present in some compounds with fungicidal, herbicidal, and insecticidal activities. nih.govnih.gov However, no such activity has been reported for this compound.

Use as Vulcanization Accelerators in Rubber Chemistry

The use of this compound as a vulcanization accelerator in rubber chemistry has not been documented. Benzothiazole derivatives, such as 2-mercaptobenzothiazole (B37678) and its sulfenamide (B3320178) derivatives, are well-established as accelerators in the sulfur vulcanization of rubber. cmu.edukglmeridian.comresearchgate.net These compounds play a crucial role in controlling the rate and efficiency of the cross-linking process. While it is conceivable that a substituted benzothiazole like the one could modulate vulcanization kinetics, no research has been published to support this.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.